REACTION_CXSMILES
|
CS(C)=O.Cl.[NH2:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](=[O:30])[N:10]([C:17]1(CCCCN)[CH2:22][CH2:21][C:20](=[O:23])[NH:19][C:18]1=[O:24])[C:11]2=[O:16].C(N(CC)CC)C.C(CN)O>C(O)(C)C>[CH:14]1[CH:13]=[C:12]2[C:11](=[O:16])[N:10]([CH:17]3[C:18](=[O:24])[NH:19][C:20](=[O:23])[CH2:21][CH2:22]3)[C:9](=[O:30])[C:8]2=[C:7]([NH2:6])[CH:15]=1 |f:1.2|
|
Name
|
suspension
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
gel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
7
|
Quantity
|
0.002 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C2C(N(C(C2=CC=C1)=O)C1(C(NC(CC1)=O)=O)CCCCN)=O
|
Name
|
|
Quantity
|
0.007 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.015 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.006 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropanol was removed
|
Type
|
WASH
|
Details
|
the affigel-10 was washed with DMSO (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was sealed
|
Type
|
CUSTOM
|
Details
|
tumbled on a rotator at room temperature
|
Type
|
CUSTOM
|
Details
|
was tumbled on a rotator at room temperature
|
Type
|
WAIT
|
Details
|
After 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
WASH
|
Details
|
the resin was washed with DMSO (3×5 mL) and isopropanol (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
stored in isopropanol at −20° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C=1C=C2C(=C(C1)N)C(=O)N(C2=O)C3CCC(=O)NC3=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |